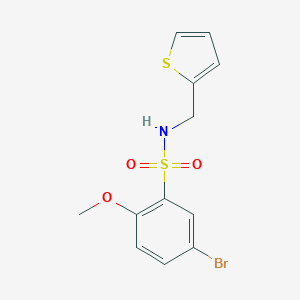

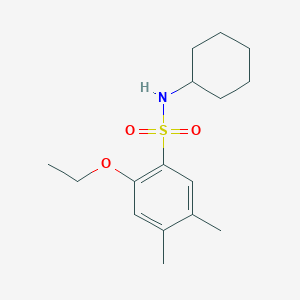

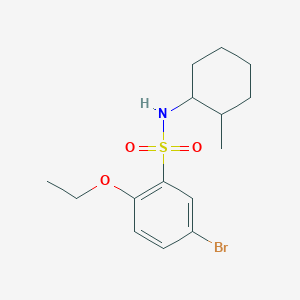

![molecular formula C17H19N3O3S B497874 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 927636-94-0](/img/structure/B497874.png)

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are five-membered heterocyclic moieties which are essential structural parts in diverse biologically active natural products . They are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .

Synthesis Analysis

1,2,3-Triazole scaffolds are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . A one-pot procedure for the synthesis of novel 1,2,3-triazole derivatives in good yields (63 to 77%) using different sulfonic acids has been reported .

Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are used in various fields and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Physical And Chemical Properties Analysis

1,2,3-Triazole and its analogues are readily accessible and shelf-stable . They exist in equilibrium with their ring-opened isomers, viz., diazo compounds .

Mécanisme D'action

Target of Action

Specifically, the 1,2,3-triazole moiety can readily engage in hydrogen bonds, van der Waals forces, and dipole–dipole bonds with proteins, enzymes, and receptors

Mode of Action

The mode of action involves the transformation between the enol and keto forms after excited-state proton transfer. This dynamic behavior allows the compound to interact with its targets, potentially influencing downstream cellular processes . .

Biochemical Pathways

Triazoles, in general, can serve as linkers to tether different pharmacophores, but specific pathways remain elusive .

Action Environment

Environmental factors play a critical role in drug efficacy and stability Factors such as pH, temperature, and the presence of other molecules can influence the compound’s action.

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-4-23-16-10-9-13(12(2)3)11-17(16)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLAUHGQPOGXOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

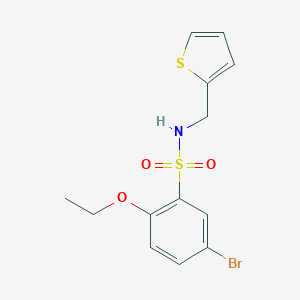

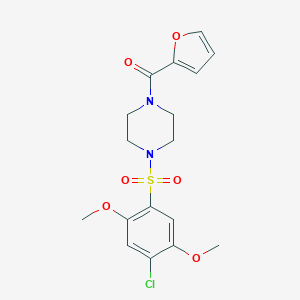

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)

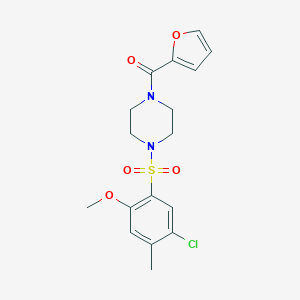

![1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B497806.png)